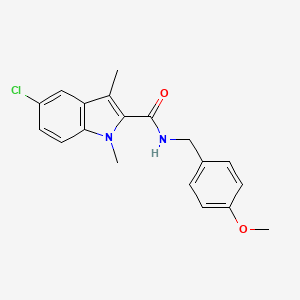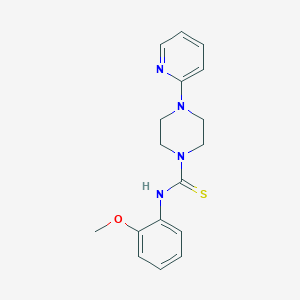
5-chloro-N-(4-methoxybenzyl)-1,3-dimethyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-methoxybenzyl)-1,3-dimethyl-1H-indole-2-carboxamide: is a synthetic compound with interesting biological properties. Let’s break it down:
Structure: The compound consists of an indole core (1H-indole-2-carboxamide) with a chlorine atom (5-chloro) and a methoxybenzyl group (4-methoxybenzyl) attached to the nitrogen atom. The dimethyl substitution occurs at position 3 of the indole ring.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves a multistep process. One possible route includes the following steps:
-
Friedel-Crafts Acylation
- Start with 1,3-dimethylindole.
- React it with an acyl chloride (e.g., 4-methoxybenzoyl chloride) using Friedel-Crafts acylation conditions .
- This step introduces the 4-methoxybenzyl group.
-
Benzylic Bromination
- Brominate the benzyl group using N-bromosuccinimide (NBS) to obtain the 5-chloro-N-(4-methoxybenzyl)indole.
-
Amidation
- Finally, amidate the indole with 5-chloro-N-(4-methoxybenzyl)indole using appropriate conditions to form the desired carboxamide.
Industrial Production:
The industrial-scale production methods may vary, but they would likely involve efficient and scalable synthetic routes based on the above principles.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antimycobacterial agent (active against Mycobacterium tuberculosis) and antifungal compound.
Biological Studies: Explore its effects on cellular pathways and molecular targets.
Mechanism of Action
- The exact mechanism remains to be fully elucidated, but it likely involves interactions with specific receptors or enzymes.
Comparison with Similar Compounds
Uniqueness: Highlight its unique features compared to other related compounds.
Similar Compounds: While I don’t have a specific list, you can explore other benzyl-substituted indole derivatives for comparison.
Properties
Molecular Formula |
C19H19ClN2O2 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
5-chloro-N-[(4-methoxyphenyl)methyl]-1,3-dimethylindole-2-carboxamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-16-10-14(20)6-9-17(16)22(2)18(12)19(23)21-11-13-4-7-15(24-3)8-5-13/h4-10H,11H2,1-3H3,(H,21,23) |
InChI Key |
BZXCRZMUABAJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(4-fluorobenzyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10862429.png)
![2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B10862436.png)
![13-amino-11-(4-methoxyphenyl)-3,5-dimethyl-7-oxo-4-phenyl-14-oxa-4-azatricyclo[8.4.0.02,6]tetradeca-1(10),2,5,8,12-pentaene-12-carbonitrile](/img/structure/B10862439.png)
![2-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10862446.png)
![5,6-dimethyl-7-(4-methylphenyl)-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10862447.png)
![3-{2-[(4-Chlorophenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}-1-propanol](/img/structure/B10862450.png)
![2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol](/img/structure/B10862462.png)
![1-Ethanone, 1-[4-acetyl-1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-](/img/structure/B10862480.png)
![2-{[4-cyclohexyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B10862488.png)

![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862494.png)
![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10862500.png)
![1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B10862504.png)
![3-(2-furyl)-N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10862518.png)
